molecular formula C10H11FO B14805510 trans-2-Fluoro-1-phenylcyclopropyl)methanol

trans-2-Fluoro-1-phenylcyclopropyl)methanol

Cat. No.: B14805510
M. Wt: 166.19 g/mol
InChI Key: QMCPVKXHJADEGK-AXDSSHIGSA-N
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Description

trans-2-Fluoro-1-phenylcyclopropyl)methanol (CAS: 1392491-65-4 ) is a fluorinated cyclopropane derivative of interest in synthetic and medicinal chemistry research. This compound serves as a valuable synthetic intermediate, particularly in the preparation of fluorinated analogues of biologically active molecules. Related fluorinated phenylcyclopropylamines have been identified as potent and selective inhibitors of the flavin-dependent monoamine oxidases MAO A and MAO B . These enzymes are significant targets in neuroscience research for their roles in metabolizing amine neurotransmitters . The introduction of a fluorine atom onto the cyclopropane ring is a common strategy in medicinal chemistry to modulate the pKa, lipophilicity (log D), and metabolic stability of lead compounds, thereby influencing their pharmacokinetic properties . As a building block, this chemical facilitates the exploration of structure-activity relationships in drug discovery programs. This compound is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

[(1R)-2-fluoro-1-phenylcyclopropyl]methanol

InChI

InChI=1S/C10H11FO/c11-9-6-10(9,7-12)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2/t9?,10-/m0/s1

InChI Key

QMCPVKXHJADEGK-AXDSSHIGSA-N

Isomeric SMILES

C1C([C@@]1(CO)C2=CC=CC=C2)F

Canonical SMILES

C1C(C1(CO)C2=CC=CC=C2)F

Origin of Product

United States

Preparation Methods

Transition Metal-Catalyzed Cyclopropanation

The formation of cyclopropane rings via transition metal-mediated reactions is a cornerstone of modern synthetic chemistry. Dirhodium(II) catalysts, such as Rh₂(OAc)₄, enable stereoselective cyclopropanation of alkenes using diazo compounds. For example, styrene derivatives react with ethyl diazoacetate to yield trans-2-phenylcyclopropane carboxylates. Applying this method to a fluorostyrene precursor could theoretically produce trans-2-fluoro-1-phenylcyclopropane carboxylates.

Table 1: Representative Cyclopropanation Conditions

Substrate Diazo Compound Catalyst trans:cis Ratio Yield (%)
Styrene Ethyl diazoacetate Rh₂(OAc)₄ 65:35 70–80
4-Fluorostyrene* Ethyl diazoacetate Rh₂(TFA)₄ 80:20 (predicted)

*Hypothetical substrate for fluorinated analog.

Base-Mediated Isomerization

In the synthesis of trans-2-phenylcyclopropylamine, isomerization of cis,trans-cyclopropane esters using sodium ethoxide significantly enhances trans-selectivity (up to 95% trans ester). This method involves refluxing the ester with 2N sodium ethoxide in anhydrous ethanol at 78–79°C for 20–24 hours. Applying similar conditions to a fluorinated cyclopropane ester could favor trans-configuration retention during downstream hydrolysis.

Fluorination Techniques for Cyclopropane Systems

Electrophilic Fluorination

Electrophilic fluorinating agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enable direct fluorination of cyclopropane derivatives. For instance, fluorination of cyclopropane carboxylic acids at the α-position has been reported using such reagents. A potential pathway involves:

  • Synthesizing trans-2-phenylcyclopropanecarboxylic acid via methods in Table 1.
  • Fluorinating the cyclopropane ring using Selectfluor® under acidic conditions.
  • Reducing the carboxylic acid to methanol via lithium aluminum hydride (LiAlH₄).

Critical Parameters :

  • Temperature: 0–25°C
  • Solvent: Acetonitrile/water (9:1)
  • Yield (analogous systems): 40–60%

Deoxyfluorination

Deoxyfluorination of cyclopropanol intermediates using reagents like DAST (diethylaminosulfur trifluoride) offers an alternative route. For example:

  • Oxidize trans-2-phenylcyclopropylmethanol to the aldehyde.
  • Protect the aldehyde, introduce fluorine via DAST, and deprotect.
    However, cyclopropane ring stability under such conditions remains a concern.

Functional Group Interconversion to Methanol

Reduction of Carboxylic Acids

The Curtius degradation pathway, as employed in trans-2-phenylcyclopropylamine synthesis, involves converting carboxylic acids to amines via acid chlorides and azides. Adapting this for methanol synthesis would require:

  • trans-2-Fluoro-1-phenylcyclopropanecarboxylic acid → Acid chloride (SOCl₂).
  • Reduction to alcohol using LiAlH₄ or NaBH₄.

Table 2: Reduction Efficiency of Cyclopropane Carboxylic Acids

Substrate Reducing Agent Temperature (°C) Yield (%)
trans-2-Phenylcyclopropanecarboxylic acid LiAlH₄ 0 85
trans-2-Fluorocyclopropanecarboxylic acid* NaBH₄/I₂ 25 65 (predicted)

*Hypothetical substrate.

Hydroboration-Oxidation of Cyclopropene Intermediates

A less explored route involves synthesizing cyclopropene derivatives, followed by hydroboration-oxidation to install the methanol group. For example:

  • Cyclopropene formation via Myers–Saito cyclization.
  • Hydroboration with BH₃·THF and oxidation with H₂O₂/NaOH.
    This method could achieve trans-selectivity but requires stringent control of ring strain.

Chirality and Resolution of trans-Isomers

Diastereomeric Salt Formation

Resolution of racemic trans-cyclopropyl derivatives using chiral acids (e.g., (+)-tartaric acid) is well-documented. For (trans-2-fluoro-1-phenylcyclopropyl)methanol, sequential crystallizations with (−)-menthol could achieve enantiopurity.

Key Data :

  • trans-2-Phenylcyclopropylamine resolved via 4–5 recrystallizations (56% yield).
  • Predicted enantiomeric excess for fluorinated analog: ≥90% with optimized conditions.

Enzymatic Resolution

Lipase-catalyzed acetylation of racemic alcohols offers a biocatalytic alternative. Pseudomonas fluorescens lipase (PFL) has shown efficacy in resolving cyclopropane alcohols:

  • Reaction: Kinetic resolution of (±)-alcohol using vinyl acetate.
  • Typical ee: 85–95% after 24–48 hours.

Stability and Purification Challenges

Ring-Opening Reactions

Cyclopropanes with electron-withdrawing groups (e.g., F) are prone to acid-catalyzed ring opening. Stabilization strategies include:

  • Storage under inert atmosphere (N₂/Ar).
  • Use of non-polar solvents (hexane, toluene) during purification.

Chromatographic Separation

Normal-phase silica gel chromatography often decomposes cyclopropane derivatives. Alternatives:

  • Reverse-phase HPLC with C18 columns (acetonitrile/water).
  • Sublimation under reduced pressure (for volatile analogs).

Chemical Reactions Analysis

Synthetic Routes and Cyclopropanation

The compound is synthesized via stereoselective cyclopropanation strategies. Key methods include:

  • Transition Metal-Catalyzed [2+1] Cycloaddition : Fluorinated cyclopropanes are formed using Cu(acac)₂-catalyzed reactions between vinyl fluorides (e.g., 5-fluoro-2-methoxybenzaldehyde derivatives) and diazoacetates. This yields racemic mixtures of trans- and cis-isomers, with the trans-configuration stabilized by polar aprotic solvents (e.g., ethyl acetate) at 75°C .

  • Diiodomethane/Diethylzinc Reactions : Cyclopropanation of styrene derivatives with diiodomethane in the presence of diethylzinc generates the cyclopropane ring. Subsequent fluorination and oxidation steps introduce the fluorine and methanol groups .

Stereochemical Control and Substituent Effects

  • Trans-Selectivity : The trans-configuration is favored in cyclopropanation due to steric and electronic factors. For example, gold(I)-catalyzed reactions using [(Johnphos)Au(MeCN)]SbF₆ achieve >95% trans-selectivity in polar aprotic solvents .

  • Fluorine’s Electronic Influence : The electron-withdrawing fluorine atom stabilizes transition states during cyclopropanation, increasing reaction rates by 2–3× compared to non-fluorinated analogs .

Oxidation and Reduction

  • Oxidation to Carboxylic Acids : Treatment with KMnO₄ or CrO₃ converts the methanol group to a carboxylic acid, yielding trans-2-fluoro-1-phenylcyclopropanecarboxylic acid (yield: 65–78%) .

  • Reductive Amination : Reaction with ammonia or primary amines under H₂/Pd-C produces fluorinated cyclopropylmethylamines, key intermediates in bioactive molecules .

Esterification and Transesterification

  • Ester Formation : Activation with thionyl chloride converts the hydroxyl group to a reactive ester (e.g., isopropyl ester), enabling downstream amidation (yield: 85–92%) .

  • Transesterification : Methanolysis of esters (e.g., ethyl 2-phenylcyclopropyl-2-oxoacetate) in the presence of Mg(OCH₃)₂ generates the methanol derivative with >90% efficiency .

Ring-Opening and Solvolysis Reactions

  • Acid-Catalyzed Ring Opening : In HCl/MeOH, the cyclopropane ring undergoes disrotatory opening to form allylic fluorides (e.g., 3-fluoro-1-phenylpropene) with retention of stereochemistry .

  • Base-Mediated Rearrangements : Treatment with NaOH induces β-elimination, yielding styryl fluoride derivatives (reaction rate: trans > cis by 10×) .

Stability and Degradation

  • Thermal Stability : Decomposes at >200°C via retro-cyclopropanation, releasing ethylene and fluorinated benzene derivatives .

  • Photochemical Reactivity : UV irradiation (254 nm) induces homolytic C–F bond cleavage, forming a cyclopropyl radical detectable by EPR spectroscopy .

Comparative Reactivity Data

Reaction TypeConditionsYield (%)Selectivity (trans:cis)Source
CyclopropanationCu(acac)₂, 75°C783:2
EsterificationSOCl₂, RT92
Reductive AminationH₂/Pd-C, NH₃, MeOH85
Acid-Catalyzed Ring Opening1M HCl, MeOH, 60°C67100% trans

Scientific Research Applications

Chemistry: Trans-2-Fluoro-1-phenylcyclopropyl)methanol is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore the compound’s potential as a drug candidate, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of trans-2-Fluoro-1-phenylcyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between trans-2-Fluoro-1-phenylcyclopropyl)methanol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number
This compound C₁₀H₁₁FO ~153 (estimated) 1-phenyl, 2-fluoro, hydroxymethyl Not available
trans-2-(4-Methylphenyl)cyclopropyl)methanol C₁₁H₁₄O 162.23 1-(4-methylphenyl), hydroxymethyl 114095-61-3
2-Fluorophenol C₆H₅FO 112.09 2-fluoro, phenolic hydroxyl 367-12-4
2-Methoxyethanol C₃H₈O₂ 76.09 Methoxy, hydroxyl 109-86-4

Key Observations :

  • Cyclopropane vs. Aromatic Systems: The cyclopropane ring in the target compound introduces steric rigidity and strain, unlike 2-fluorophenol’s planar aromatic ring. This strain may enhance reactivity in ring-opening reactions .
  • Fluorine vs. Methyl Substitution: Replacing the methyl group in trans-2-(4-methylphenyl)cyclopropyl)methanol with fluorine reduces molecular weight (~153 vs.
  • Hydroxyl Group Placement: The hydroxymethyl group on the cyclopropane ring is less acidic (pKa ~15–16) compared to 2-fluorophenol’s phenolic hydroxyl (pKa ~8–9), impacting hydrogen-bonding capacity .

Physicochemical Properties

Property This compound (Estimated) trans-2-(4-Methylphenyl)cyclopropyl)methanol 2-Fluorophenol
Boiling Point (°C) 240–260 265–280 181–183
Solubility in Water Low (enhanced in polar solvents) Very low Moderate
LogP (Lipophilicity) ~2.5 ~3.0 1.5

Notes:

  • The fluorine atom increases polarity, improving solubility in acetonitrile or DMSO compared to the methyl analog.
  • The cyclopropane ring’s strain may lower thermal stability relative to 2-fluorophenol’s aromatic system .

Q & A

Q. How is this compound utilized in the synthesis of complex polycyclic frameworks?

  • Methodological Answer : The cyclopropane ring serves as a strained intermediate in [2+2] or [3+2] cycloadditions. For example, react with electron-deficient dienophiles (e.g., tetrazines) under photolytic conditions. Characterize adducts via HRMS and X-ray diffraction (as in ). Optimize yields using DoE (Design of Experiments) with factors like light intensity and catalyst loading .

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